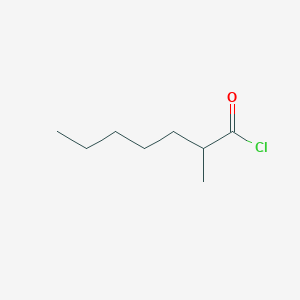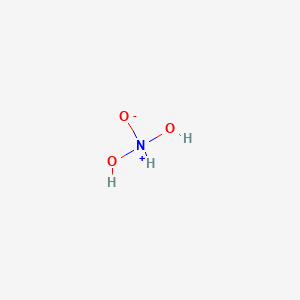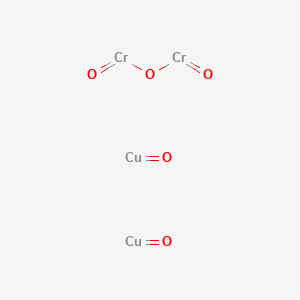
Methylthio(vinylthio)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylthio(vinylthio)methane, also known as MVTM, is a sulfur-containing organic compound that has gained significant attention in scientific research due to its unique chemical properties. MVTM is a colorless liquid that has a pungent odor and is soluble in water and organic solvents. In
Mechanism Of Action
The mechanism of action of Methylthio(vinylthio)methane is not fully understood. However, it is believed that Methylthio(vinylthio)methane acts as a potent electrophile due to the presence of the vinylthio and methylthio groups. Methylthio(vinylthio)methane can react with various nucleophiles such as amines, alcohols, and thiols to form covalent bonds.
Biochemical And Physiological Effects
Methylthio(vinylthio)methane has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Methylthio(vinylthio)methane can inhibit the growth of various cancer cell lines. Methylthio(vinylthio)methane has also been shown to exhibit antimicrobial activity against various bacterial strains. In addition, Methylthio(vinylthio)methane has been shown to exhibit antioxidant activity and can scavenge free radicals.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Methylthio(vinylthio)methane in lab experiments is its high reactivity towards nucleophiles. This makes Methylthio(vinylthio)methane a valuable reagent for the synthesis of various organic compounds. However, one of the limitations of using Methylthio(vinylthio)methane is its pungent odor, which can be unpleasant to work with. In addition, Methylthio(vinylthio)methane is highly reactive and can be hazardous if not handled properly.
Future Directions
There are several future directions for the research on Methylthio(vinylthio)methane. One of the most promising directions is the development of Methylthio(vinylthio)methane-based drugs for the treatment of various diseases such as cancer and microbial infections. In addition, further studies are needed to fully understand the mechanism of action of Methylthio(vinylthio)methane and its potential applications in organic synthesis.
Synthesis Methods
Methylthio(vinylthio)methane can be synthesized through a simple reaction between methanethiol and 1,2-dichloroethane. The reaction is carried out in the presence of a strong base such as potassium hydroxide. The resulting product is then purified through distillation to obtain pure Methylthio(vinylthio)methane.
Scientific Research Applications
Methylthio(vinylthio)methane has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of Methylthio(vinylthio)methane is in the field of organic synthesis. Methylthio(vinylthio)methane can be used as a building block for the synthesis of various organic compounds such as thioethers, thioesters, and thioamides. Methylthio(vinylthio)methane can also be used as a reagent for the preparation of sulfur-containing heterocycles.
properties
CAS RN |
10340-69-9 |
|---|---|
Product Name |
Methylthio(vinylthio)methane |
Molecular Formula |
C4H8S2 |
Molecular Weight |
120.2 g/mol |
IUPAC Name |
methylsulfanylmethylsulfanylethene |
InChI |
InChI=1S/C4H8S2/c1-3-6-4-5-2/h3H,1,4H2,2H3 |
InChI Key |
UVLFYPCCABTJCG-UHFFFAOYSA-N |
SMILES |
CSCSC=C |
Canonical SMILES |
CSCSC=C |
synonyms |
Methylthio(vinylthio)methane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



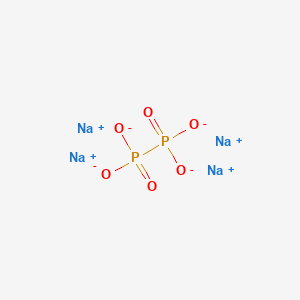
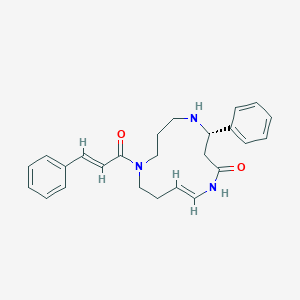
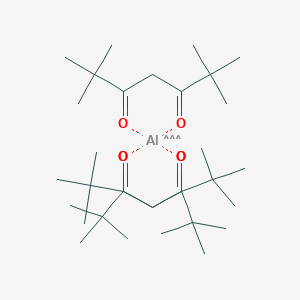
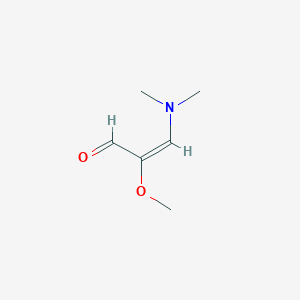

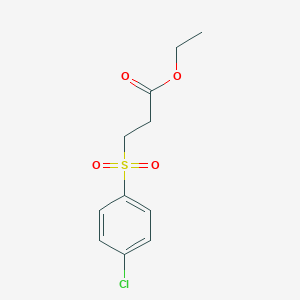
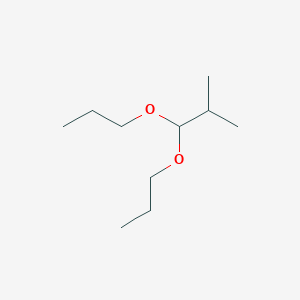

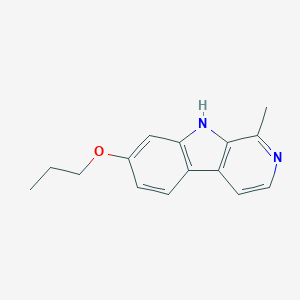
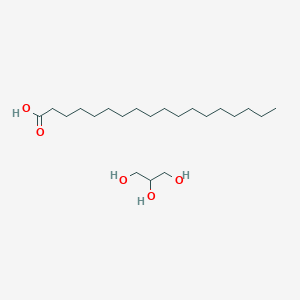
![Silane, [(4-methoxyphenyl)methoxy]trimethyl-](/img/structure/B77189.png)
